molecular formula C10H19Cl B1365796 2-Chloro-1-decene CAS No. 89632-03-1

2-Chloro-1-decene

Cat. No.: B1365796
CAS No.: 89632-03-1
M. Wt: 174.71 g/mol
InChI Key: MJKSXGRCBUWJPJ-UHFFFAOYSA-N
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Description

2-Chloro-1-decene is an organic compound with the molecular formula C10H19Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is notable for its use in various chemical reactions and industrial applications due to its unique structure and reactivity.

Scientific Research Applications

2-Chloro-1-decene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-decene can be synthesized through several methods. One common approach involves the chlorination of 1-decene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-decene undergoes a variety of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Addition Reactions: Halogens like bromine or hydrogen halides are typical reagents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid are employed.

Major Products Formed:

    Substitution: Products include various substituted alkenes.

    Addition: Products include dihalides or halohydrins.

    Oxidation: Products include epoxides and alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-1-decene in chemical reactions typically involves the interaction of the chlorine atom and the double bond with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile. In addition reactions, the double bond reacts with electrophiles to form new bonds. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions.

Comparison with Similar Compounds

    1-Decene: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Bromo-1-decene: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in reactions.

    1-Chlorooctane: Similar in having a chlorine atom but lacks the double bond, limiting its reactivity in addition reactions.

Uniqueness: 2-Chloro-1-decene is unique due to the presence of both a chlorine atom and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-chlorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKSXGRCBUWJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460449
Record name 2-chlorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89632-03-1
Record name 2-chlorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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